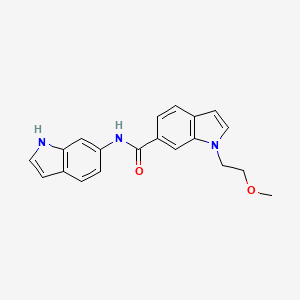

N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

Description

Properties

Molecular Formula |

C20H19N3O2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-1-(2-methoxyethyl)indole-6-carboxamide |

InChI |

InChI=1S/C20H19N3O2/c1-25-11-10-23-9-7-15-2-3-16(12-19(15)23)20(24)22-17-5-4-14-6-8-21-18(14)13-17/h2-9,12-13,21H,10-11H2,1H3,(H,22,24) |

InChI Key |

XNOUGLGJKIEFEH-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Biological Activity

N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a synthetic compound belonging to the indole family, characterized by its unique molecular structure that combines an indole moiety with a methoxyethyl group and a carboxamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 333.4 g/mol. The indole structure allows for interactions with various biological targets, including serotonin receptors, which are crucial in neurotransmitter signaling pathways. Such interactions suggest potential therapeutic applications in treating mood disorders and certain types of cancer .

1. Serotonin Receptor Modulation

The indole structure of the compound is known to modulate serotonin receptors, which play significant roles in mood regulation and anxiety. Research indicates that compounds with similar structures can influence neurotransmitter signaling, leading to potential antidepressant effects.

2. Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. It has been shown to affect cellular pathways involved in tumor growth, making it a candidate for further investigation in cancer therapeutics .

3. Anti-inflammatory Effects

Some derivatives of indole carboxamides have demonstrated anti-inflammatory activity, which could be relevant for conditions such as ulcerative colitis. The structural features of this compound may contribute to its ability to modulate inflammatory responses .

Research Findings

Several studies have explored the biological activities associated with indole derivatives, including this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Induced apoptosis in A549 lung cancer cells | Cell viability assays |

| Study 2 | Modulated serotonin receptors affecting mood-related behaviors | Behavioral assays in animal models |

| Study 3 | Exhibited anti-inflammatory effects in DSS-induced colitis model | In vivo efficacy studies |

Case Study 1: Anticancer Activity

In a study examining the effects of various indole derivatives on cancer cell lines, this compound showed significant cytotoxicity against rapidly dividing A549 cells compared to non-cancerous fibroblasts. The low minimum inhibitory concentration (MIC) indicated potent anticancer activity .

Case Study 2: Neuropharmacological Effects

A behavioral study conducted on mice demonstrated that administration of this compound led to reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent through serotonin receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its 2-methoxyethyl group and bis-indole scaffold. Below is a comparative analysis with analogous compounds:

Key Observations :

- N1-Substituent Effects : The 2-methoxyethyl group in the target compound confers moderate hydrophilicity compared to the lipophilic 4-methoxybenzyl group in compound 17 . This substitution may improve aqueous solubility, critical for bioavailability.

- Heterocyclic Variations : Piperidinyl and naphthyridine substitutions (e.g., compound 4 and Goxalapladib) introduce steric and electronic complexity, often enhancing binding specificity .

Physicochemical and Spectroscopic Properties

Comparative NMR data highlight substituent-driven shifts:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide, and how do reaction parameters affect intermediate stability?

- Methodology : Utilize coupling reactions (e.g., amide bond formation) between indole derivatives and methoxyethyl-substituted precursors. Key steps include:

- Reagent selection : Carbodiimides (e.g., EDC/HOBt) for activating the carboxamide group .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of indole intermediates .

- Temperature control : Maintain 0–25°C during coupling to minimize side reactions like oxidation of the indole ring .

- Validation : Monitor reaction progress via TLC (Rf values) and purify intermediates using column chromatography .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxyethyl at N1, carboxamide at C6). Key shifts include:

Q. How can researchers screen for preliminary biological activity using in vitro assays?

- Target identification : Use computational docking (e.g., Surflex-Dock in Sybyl 2.1) to predict interactions with receptors like nicotinic acetylcholine receptors (nAChRs) .

- Assay design : Employ cell-based assays (e.g., calcium flux for nAChR activation) at concentrations of 1–10 μM, with positive controls like PNU-282987 .

Advanced Research Questions

Q. What strategies resolve contradictions between X-ray crystallographic data and computational structural predictions?

- Crystallography : Refine crystal structures using SHELXL (SHELX suite) to resolve ambiguities in bond lengths/angles. For example, confirm the methoxyethyl group’s conformation via electron density maps .

- Computational validation : Compare DFT-optimized geometries (e.g., Gaussian 16) with crystallographic data to identify steric clashes or torsional strain .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?

- Modifications :

- Replace the methoxyethyl group with bulkier substituents (e.g., pyrrolidinium salts) to enhance blood-brain barrier penetration .

- Introduce electron-withdrawing groups (e.g., fluorine) on the indole ring to improve metabolic stability .

Q. What experimental approaches address low yields in large-scale synthesis?

- Process optimization :

- Switch from batch to flow chemistry for better heat/mass transfer during exothermic steps .

- Use catalysts like Pd(OAc)₂ for Suzuki-Miyaura cross-coupling of halogenated indole precursors .

Q. How do solvent effects influence the compound’s stability during long-term storage?

- Stability testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.